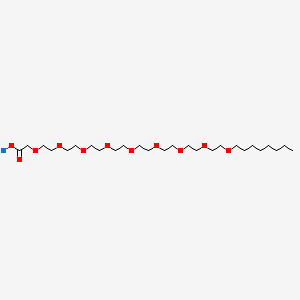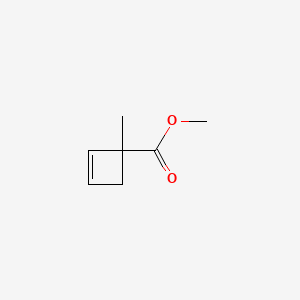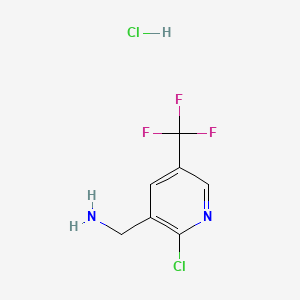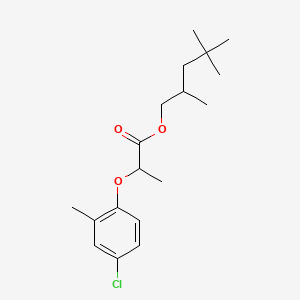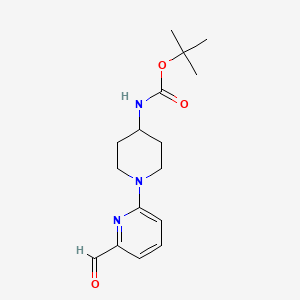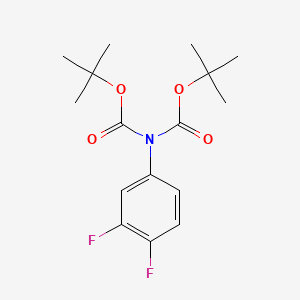
2,4-Dibromo-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN . It has a molecular weight of 268.91 . It is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a solid physical form . The compound has been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy .Aplicaciones Científicas De Investigación
Structural and Molecular Studies
2,4-Dibromo-3-fluoroaniline, a chemical compound with potential applications in various fields, has been subject to research primarily focusing on its structural, molecular, and degradation aspects. One such study involves the crystal and molecular structure determination of a closely related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, highlighting classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions in its crystal structure (Betz, 2015). This research underscores the importance of halogen interactions in defining the crystal packing and structural stability of such halogenated anilines.
Degradation Studies
The environmental persistence and biodegradation of fluoroanilines have been extensively studied due to their widespread industrial applications and low natural degradability. A notable research identified a Rhizobium sp. strain capable of degrading 3-fluoroaniline, demonstrating an unconventional pathway for 3-fluoroaniline metabolism involving conversion to 3-aminophenol and resorcinol, which was subsequently metabolized via the ortho-cleavage pathway (Zhao et al., 2019). This study provides insights into the microbial degradation pathways that can be leveraged for the bioremediation of fluoroaniline-contaminated environments.
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dibromo-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNQOBJVBTOKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)


![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)
